alpha-Aminoisobutyric acid, hydrochloride
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Overview
Description
Alpha-Aminoisobutyric acid, also known as α-aminoisobutyric acid or 2-aminoisobutyric acid, is a non-proteinogenic amino acid. It is used in solution-phase peptide synthesis and is a desirable building block for peptides because of its strong tendency to cause the peptide to form a helical shape . It is rare in nature, having been only found in meteorites, and some antibiotics of fungal origin .
Synthesis Analysis
In the laboratory, 2-aminoisobutyric acid may be prepared from acetone cyanohydrin, by reaction with ammonia followed by hydrolysis . Industrial scale synthesis can be achieved by the selective hydroamination of methacrylic acid . A recent study has developed a dehydrogenative coupling process of α-amino acid Schiff bases with hydrocarbon feedstocks for the synthesis of α,α-disubstituted α-amino acid derivatives .
Molecular Structure Analysis
The molecular formula of alpha-Aminoisobutyric acid, hydrochloride is C4H10ClNO2 .
Chemical Reactions Analysis
Alpha-Aminoisobutyric acid is used in solution-phase peptide synthesis. It is a desirable building block for peptides because of its strong tendency to cause the peptide to form a helical shape .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 139.58 g/mol. It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count .
Scientific Research Applications
1. Use in Imaging Studies
Alpha-aminoisobutyric acid (AIB) is extensively used in medical imaging, particularly with positron emission tomography (PET). Derivatives of alanine, such as α-[2-11C]aminoisobutyric acid, are synthesized for in-vivo studies of amino acid transport phenomena using PET. This application aids in understanding various physiological and pathological processes in the body (Prenant et al., 1995).
2. Involvement in Amino Acid Transport
Alpha-aminoisobutyric acid plays a crucial role in the study of amino acid transport mechanisms. For example, its derivatives are used to trace the kinetics of amino acid transport in vivo, providing valuable insights into cellular processes and disease mechanisms (Prenant et al., 1996).
3. Application in Peptide Design
The compound has significant implications in peptide design due to its ability to influence polypeptide chain folding. Alpha-aminoisobutyric acid (Aib) is known as a 'stereochemical director,' stabilizing helical conformations in diverse oligopeptide sequences. This property is leveraged in the design of alpha,alpha motifs in peptides (Gurunath & Balaram, 1994).
4. Examination of Placental Transport
Research has utilized alpha-aminoisobutyric acid to study placental transfer mechanisms. For instance, its transport was studied in pregnant guinea-pigs exposed to chlorobiphenyls, revealing interactions that impact amino acid transport in pregnancy (Kihlström, 2009).
5. Cancer Imaging and Diagnostics
Alpha-aminoisobutyric acid is used in cancer diagnostics, especially for imaging tumors. It is incorporated into malignant cells, allowing for effective visualization of tumor tissues. This application is crucial in oncology for both diagnostic and therapeutic purposes (Schmall et al., 1987).
6. Blood-Brain Barrier Permeability Studies
The compound is used in studying blood-brain barrier permeability. In models of acute liver failure, increased transfer of alpha-aminoisobutyric acid into the brain was observed, suggesting alterations in the blood-brain barrier under certain pathological conditions (Horowitz et al., 1983).
Mechanism of Action
Target of Action
It has been suggested that it may interact withCorticoliberin and Pro-neuropeptide Y in humans .
Mode of Action
It is known to be a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This property allows it to influence the structure of peptides, potentially affecting their function .
Biochemical Pathways
Aminoisobutyric acid hydrochloride is a metabolite of branched-chain amino acids (BCAA). It has been found to activate the AMPK/Nrf-2 pathway , which is known to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury . It is also involved in the synthesis of peptides through ribosomal elongation .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The result of Aminoisobutyric acid hydrochloride’s action is largely dependent on its role as a strong helix inducer in peptides . This property can influence the structure and function of peptides, potentially leading to various biological effects. For instance, it has been found to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury .
Action Environment
The action of Aminoisobutyric acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water could affect its absorption and distribution in the body.
Safety and Hazards
Alpha-Aminoisobutyric acid, hydrochloride causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Future Directions
Beta-Aminoisobutyric acid (BAIBA) has been identified as a potential biomarker for osteoporosis. It is produced during exercise and is involved in the exercise response. No side effect has been observed in human and rat studies, suggesting that BAIBA can be developed as a pill that confers the benefits of exercise to subjects who, for some reason, are unable to do so .
Biochemical Analysis
Biochemical Properties
Aminoisobutyric acid hydrochloride is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di-methyl group . It is compatible with ribosomal elongation of peptide synthesis .
Cellular Effects
Aminoisobutyric acid hydrochloride has been shown to have anti-inflammatory effects and induce fatty acid oxidation . It can inhibit inflammation and insulin resistance in adipocytes through an AMPK-dependent signaling pathway .
Molecular Mechanism
The molecular mechanism of Aminoisobutyric acid hydrochloride involves the activation of the AMPK/Nrf-2 signaling pathway . This activation leads to the up-regulation of the expressions of GPX4 and SLC7A11, thereby protecting against I/R-induced increase in ROS and ferroptosis in the lung .
Temporal Effects in Laboratory Settings
The stability of amino acids, including Aminoisobutyric acid hydrochloride, in human serum following different preprocessing and pre-storage procedures has been investigated
Dosage Effects in Animal Models
In animal models, Aminoisobutyric acid hydrochloride has shown protective effects against lung ischemia-reperfusion injury . Mice with lung I/R injury were pre-treated or post-treated with Aminoisobutyric acid hydrochloride (150 mg/kg/day), given by gavage or intraperitoneal injection .
Metabolic Pathways
Aminoisobutyric acid hydrochloride is a natural metabolite of valine . It is produced in skeletal muscle during exercise and can increase circulating concentrations .
Transport and Distribution
The transport of amino acids, including Aminoisobutyric acid hydrochloride, is very important for brain function
Properties
IUPAC Name |
2-amino-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPUEPQOHXZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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